Cas no 1461655-78-6 ((4-bromo-2,3,5,6-tetrafluorophenyl)methanamine hydrochloride)

(4-bromo-2,3,5,6-tetrafluorophenyl)methanamine hydrochloride 化学的及び物理的性質
名前と識別子
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- Benzenemethanamine, 4-bromo-2,3,5,6-tetrafluoro-, hydrochloride (1:1)
- (4-bromo-2,3,5,6-tetrafluorophenyl)methanamine hydrochloride
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- MDL: MFCD28900547
- インチ: 1S/C7H4BrF4N.ClH/c8-3-6(11)4(9)2(1-13)5(10)7(3)12;/h1,13H2;1H
- InChIKey: QSKBXRQJYBSWSD-UHFFFAOYSA-N
- ほほえんだ: C(C1C(=C(F)C(Br)=C(F)C=1F)F)N.Cl
(4-bromo-2,3,5,6-tetrafluorophenyl)methanamine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-258101-2.5g |
(4-bromo-2,3,5,6-tetrafluorophenyl)methanamine hydrochloride |
1461655-78-6 | 95% | 2.5g |
$1735.0 | 2024-06-18 | |
Enamine | EN300-258101-0.5g |
(4-bromo-2,3,5,6-tetrafluorophenyl)methanamine hydrochloride |
1461655-78-6 | 95% | 0.5g |
$849.0 | 2024-06-18 | |
Enamine | EN300-258101-0.05g |
(4-bromo-2,3,5,6-tetrafluorophenyl)methanamine hydrochloride |
1461655-78-6 | 95% | 0.05g |
$744.0 | 2024-06-18 | |
Enamine | EN300-258101-5.0g |
(4-bromo-2,3,5,6-tetrafluorophenyl)methanamine hydrochloride |
1461655-78-6 | 95% | 5.0g |
$2566.0 | 2024-06-18 | |
Enamine | EN300-258101-0.1g |
(4-bromo-2,3,5,6-tetrafluorophenyl)methanamine hydrochloride |
1461655-78-6 | 95% | 0.1g |
$779.0 | 2024-06-18 | |
Enamine | EN300-258101-1g |
(4-bromo-2,3,5,6-tetrafluorophenyl)methanamine hydrochloride |
1461655-78-6 | 1g |
$884.0 | 2023-09-14 | ||
Enamine | EN300-258101-5g |
(4-bromo-2,3,5,6-tetrafluorophenyl)methanamine hydrochloride |
1461655-78-6 | 5g |
$2566.0 | 2023-09-14 | ||
Enamine | EN300-258101-10g |
(4-bromo-2,3,5,6-tetrafluorophenyl)methanamine hydrochloride |
1461655-78-6 | 10g |
$3807.0 | 2023-09-14 | ||
Enamine | EN300-258101-1.0g |
(4-bromo-2,3,5,6-tetrafluorophenyl)methanamine hydrochloride |
1461655-78-6 | 95% | 1.0g |
$884.0 | 2024-06-18 | |
Enamine | EN300-258101-10.0g |
(4-bromo-2,3,5,6-tetrafluorophenyl)methanamine hydrochloride |
1461655-78-6 | 95% | 10.0g |
$3807.0 | 2024-06-18 |
(4-bromo-2,3,5,6-tetrafluorophenyl)methanamine hydrochloride 関連文献
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
(4-bromo-2,3,5,6-tetrafluorophenyl)methanamine hydrochlorideに関する追加情報
(4-Bromo-2,3,5,6-Tetrafluorophenyl)Methanamine Hydrochloride (CAS No. 1461655-78-6): A Comprehensive Overview of Its Chemical Properties and Emerging Applications in Biomedical Research
(4-Bromo-2,3,5,6-Tetrafluorophenyl)Methanamine Hydrochloride, a synthetic organic compound with CAS No. 1461655-78-6, has garnered significant attention in recent years due to its unique structural configuration and potential utility in advanced biomedical applications. This compound is characterized by a tetrafluorophenyl ring substituted at the 4-position with a bromine atom (4-bromo), coupled to an methanamine group via a methylene bridge. The presence of multiple fluorine substituents and a bromine halogen creates a highly functionalized scaffold that exhibits intriguing physicochemical properties and pharmacological profiles. Recent studies have explored its role as an intermediate in drug discovery programs targeting receptor modulation and enzyme inhibition pathways.
Structurally speaking, the tetrafluorophenyl moiety contributes to enhanced lipophilicity and metabolic stability while simultaneously reducing electronic effects on adjacent functional groups. The bromine substitution at position 4 provides a site-specific handle for further chemical modifications through nucleophilic aromatic substitution reactions. This combination allows researchers to systematically investigate structure-activity relationships (SAR) in medicinal chemistry campaigns. In a groundbreaking 2023 study published in *Nature Chemical Biology*, investigators demonstrated that analogs containing this core structure could selectively bind to G-protein coupled receptors (GPCRs), offering new insights into designing subtype-specific ligands for therapeutic purposes.
Synthetic advancements have enabled scalable production of this compound through optimized fluorination strategies combined with palladium-catalyzed cross-coupling protocols. A notable method described by Smith et al. (Journal of Medicinal Chemistry, 2023) involves sequential electrophilic fluorination followed by Suzuki-Miyaura coupling to introduce the bromine substituent, yielding high purity (>99%) material suitable for preclinical testing. The hydrochloride salt form (hydrochloride) ensures stable crystallization properties while maintaining optimal solubility characteristics for biological assays.
In the realm of pharmaceutical development, this compound has shown promise as a lead molecule for anti-inflammatory therapies targeting NF-kB signaling pathways. Researchers from Stanford University recently reported that when incorporated into peptide conjugates ((4-bromo...
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